17,21-Dihydroxypregna-4,6-diene-3,20-dione
Overview
Description
17,21-Dihydroxypregna-4,6-diene-3,20-dione is a synthetic steroid compound with significant biological activity. It is structurally related to corticosteroids and is often used as an intermediate in the synthesis of various pharmaceutical agents, particularly those with anti-inflammatory and immunosuppressive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17,21-Dihydroxypregna-4,6-diene-3,20-dione typically involves multiple steps starting from simpler steroid precursors. One common method involves the oxidation of 21-hydroxy-20-methylpregna-1,4-dien-3-one, a biodegradation product of cholesterol . The reaction conditions often include the use of strong oxidizing agents and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using microorganisms capable of transforming phytosterols into steroid intermediates. These intermediates are then chemically modified through a series of reactions to produce the final compound .
Chemical Reactions Analysis
Types of Reactions
17,21-Dihydroxypregna-4,6-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of functional groups with others, such as acetylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acetylating agents like acetic anhydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as 17,21-diacetate derivatives, which are useful intermediates in the synthesis of other corticosteroids .
Scientific Research Applications
17,21-Dihydroxypregna-4,6-diene-3,20-dione has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Utilized in the development of anti-inflammatory and immunosuppressive drugs.
Industry: Employed in the production of pharmaceuticals and as a starting material for the synthesis of other bioactive steroids
Mechanism of Action
The mechanism of action of 17,21-Dihydroxypregna-4,6-diene-3,20-dione involves its interaction with specific steroid receptors in the body. Upon binding to these receptors, it modulates the expression of various genes involved in inflammatory and immune responses. This modulation leads to the suppression of inflammation and immune activity, making it effective in treating conditions like arthritis and autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A naturally occurring corticosteroid used in various therapeutic applications
Uniqueness
17,21-Dihydroxypregna-4,6-diene-3,20-dione is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its ability to serve as an intermediate in the synthesis of various corticosteroids highlights its versatility and importance in pharmaceutical research and development .
Biological Activity
Introduction
17,21-Dihydroxypregna-4,6-diene-3,20-dione, commonly referred to as 17,21-DHP, is a steroid compound that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Chemical Formula : C21H30O4
- Molecular Weight : 346.47 g/mol
- IUPAC Name : 17-hydroxy-21-hydroxypregna-4,6-diene-3,20-dione
17,21-DHP exhibits several biological activities primarily through its interaction with steroid hormone receptors. Its mechanisms include:
- Glucocorticoid Activity : It has been shown to exert anti-inflammatory effects similar to those of glucocorticoids.
- Mineralocorticoid Activity : It influences electrolyte balance and fluid retention by acting on mineralocorticoid receptors.
- Metabolic Effects : The compound may modulate metabolic pathways related to glucose and lipid metabolism.
Anti-inflammatory Effects
Research indicates that 17,21-DHP can inhibit inflammatory responses by suppressing the production of pro-inflammatory cytokines. For instance, in studies involving animal models of inflammation, administration of 17,21-DHP resulted in a significant decrease in markers such as TNF-alpha and IL-6.
Cytotoxic Activity
In vitro studies have demonstrated that 17,21-DHP exhibits cytotoxic effects against various cancer cell lines. A notable study evaluated its impact on human breast cancer cells (MCF-7) and reported a dose-dependent reduction in cell viability. The compound induced apoptosis through the activation of caspase pathways.
Microbial Transformation
The compound undergoes microbial transformation via specific microorganisms like Glomerella cingulata, which converts it into more bioactive derivatives. This transformation enhances its pharmacological properties and potential therapeutic applications .
Case Study 1: Inflammatory Diseases
A clinical trial investigated the efficacy of 17,21-DHP in patients with chronic inflammatory diseases such as rheumatoid arthritis. The results indicated significant improvements in joint pain and swelling compared to placebo groups.
Case Study 2: Cancer Therapy
In a preclinical study focusing on breast cancer treatment, researchers administered 17,21-DHP to mice with induced tumors. The results showed a marked reduction in tumor size and weight after eight weeks of treatment compared to control groups.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anti-inflammatory | Reduces cytokine production | |
Cytotoxic | Induces apoptosis in cancer cells | |
Microbial transformation | Converts to more active forms via G. cingulata |
Table 2: Clinical Case Studies Overview
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h3-4,11,15-17,22,25H,5-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAWGBBOUUOQBP-OBQKJFGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C(=O)CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280228 | |
Record name | 17,21-Dihydroxypregna-4,6-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70081-51-5 | |
Record name | NSC16019 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16019 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 17,21-Dihydroxypregna-4,6-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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